molecular formula C11H12N2O B1449632 1-(3-Methyl-benzyl)-1H-pyrazol-4-ol CAS No. 1595751-31-7

1-(3-Methyl-benzyl)-1H-pyrazol-4-ol

Número de catálogo: B1449632
Número CAS: 1595751-31-7
Peso molecular: 188.23 g/mol
Clave InChI: AXFZSFYEVBMPOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-Methyl-benzyl)-1H-pyrazol-4-ol is a chemical compound belonging to the pyrazolone family, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile . With the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol, this compound serves as a key synthetic intermediate for exploring novel biologically active molecules . The pyrazolone structural motif is extensively investigated for its antimicrobial properties . Recent studies on structurally similar 1,4-disubstituted pyrazol-5-ol derivatives have demonstrated potent activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with some compounds showing minimum inhibitory concentration (MIC) values as low as 4 µg/mL . The mechanism of action for such antimicrobial pyrazolones may involve inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR) . Beyond antimicrobial applications, pyrazolone derivatives are widely utilized in research targeting antitumor agents, central nervous system (CNS) effects, and anti-inflammatory activities, highlighting the versatility and research value of this chemical class . This compound is intended for research purposes as a building block in organic synthesis and for the development of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(3-methylphenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-3-2-4-10(5-9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFZSFYEVBMPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations of 1 3 Methyl Benzyl 1h Pyrazol 4 Ol and Analogs

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of pyrazole (B372694) compounds. These methods provide a theoretical framework for understanding molecular stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of molecules. derpharmachemica.comresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used for this purpose, often combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. derpharmachemica.comacs.orgekb.eg

DFT optimizations calculate the ground-state electronic energy of the molecule, adjusting the positions of the atoms to find the lowest energy conformation. This process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For pyrazole derivatives, these calculations can confirm the planarity of the ring systems and the spatial orientation of substituents. ekb.eg For instance, studies on pyrazole analogs have used DFT to confirm their structures, showing a good correlation between theoretical and experimental values. derpharmachemica.com The optimized geometry is the starting point for further analysis, including vibrational frequencies, electronic properties, and reactivity. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govnih.gov

A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This charge transfer within the molecule is a key aspect of its reactivity. nih.gov In pyrazole derivatives, the distribution of HOMO and LUMO orbitals often shows that the electron density is concentrated on different parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attacks. researchgate.net For example, in one study on pyrazole derivatives, a low HOMO-LUMO energy gap indicated that charge transfer interactions were likely to occur within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Representative Pyrazole Analogs (Theoretical Data).
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole-6.03-2.543.49 derpharmachemica.com
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine-6.26-0.885.38 irjweb.com
3-(2-furyl)-1H-pyrazole-5-carboxylic acid-5.91-1.454.46 nih.gov

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These parameters are calculated using the principles of conceptual DFT. acs.org Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. ekb.eg

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. ekb.egsciensage.info A higher hardness value indicates lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. sciensage.info

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. ekb.egsciensage.info A high electrophilicity index suggests the molecule behaves as a strong electrophile. researchgate.net

These descriptors help in comparing the reactivity of different molecules and understanding their interaction mechanisms. sciensage.info

Table 2: Global Chemical Reactivity Descriptors for a Pyrazole Analog (Theoretical Data).
ParameterValue (eV)Reference
Ionization Potential (I)6.03 derpharmachemica.com
Electron Affinity (A)2.54
Electronegativity (χ)4.285
Chemical Hardness (η)1.745
Chemical Softness (S)0.573
Electrophilicity Index (ω)5.257

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable for identifying the reactive sites for electrophilic and nucleophilic attack. researchgate.netekb.eg The MESP surface is color-coded to represent different potential values. chemrxiv.org

Red regions indicate negative electrostatic potential, which are electron-rich areas (e.g., near heteroatoms like oxygen and nitrogen with lone pairs) and are susceptible to electrophilic attack. chemrxiv.org

Blue regions represent positive electrostatic potential, which are electron-poor areas (e.g., near hydrogen atoms) and are prone to nucleophilic attack. chemrxiv.orgresearchgate.net

Green regions denote neutral or near-zero potential. researchgate.net

For pyrazole derivatives, MESP analysis helps in understanding their intermolecular interactions, such as hydrogen bonding, and predicting their binding behavior with biological targets. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule by describing it in terms of a "natural Lewis structure". nih.govwikipedia.org This method examines intramolecular and intermolecular bonding and interactions between orbitals. nih.gov NBO analysis quantifies delocalization effects by studying the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. mdpi.comijpbs.com This simulation is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. rsc.orgmdpi.com The process involves placing the ligand into the active site of the protein and evaluating the binding affinity, typically reported as a docking score or binding energy (in kcal/mol). mdpi.comresearchgate.net

For pyrazole analogs, docking studies have been performed against various biological targets, such as enzymes and receptors, to evaluate their potential as inhibitors. mdpi.comnih.gov These simulations reveal crucial information about the binding mode, including:

Hydrogen bonds: Key interactions that provide specificity and stability. researchgate.net

Pi-cation interactions: Interactions between the aromatic rings of the ligand and charged residues in the protein. mdpi.com

By analyzing the interactions between a compound like 1-(3-Methyl-benzyl)-1H-pyrazol-4-ol and a specific protein's active site, researchers can rationalize its biological activity and guide the design of more potent analogs. nih.govnih.gov For example, docking studies on pyrazole derivatives have identified key amino acid residues responsible for their inhibitory effects on targets like tubulin and cyclin-dependent kinase 2 (CDK2). mdpi.comnih.gov

Table 3: Example Docking Scores of Pyrazole Analogs Against Various Protein Targets.
Compound/AnalogProtein Target (PDB ID)Docking Score (kcal/mol)Reference
Compound 4f (a pyrazoline derivative)BCATm (2A1H)-6.898 researchgate.net
Compound 5o (a pyrazole-chalcone conjugate)Tubulin (3E22)-7.22 mdpi.com
Compound 5a (an N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative)CDK2 (1H1S)- nih.gov
ZINC01729523 (a pyrazole derivative)Carbonic Anhydrase (4WR7)- ijpbs.com

Note: Docking scores are method-dependent and direct comparison across different studies may not be appropriate. A more negative score generally indicates a better binding affinity.

Prediction of Binding Modes within Receptor Sites

Computational modeling, particularly molecular docking, is a fundamental tool for predicting how ligands like this compound and its analogs bind to receptor active sites. nih.gov This process involves placing a three-dimensional model of the ligand into the 3D structure of a protein target to determine the preferred binding orientation and conformation. tsijournals.com Such studies are crucial for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov

For pyrazole derivatives, docking studies have been successfully employed to predict binding modes within various enzymes and receptors. shd-pub.org.rsrsc.orgtandfonline.com For instance, research on pyrazole derivatives as potential inhibitors for targets like acetylcholinesterase (AChE), mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), and carbonic anhydrases (hCA I and II) has utilized molecular docking to elucidate binding conformations. shd-pub.org.rsrsc.orgtandfonline.com In a typical study, the pyrazole core, a known pharmacophore, often orients itself deep within the binding pocket of the target protein. nih.govtsijournals.com

Studies on analogous compounds have shown that pyrazole derivatives can effectively bind to the active sites of kinases like VEGFR-2, Aurora A, and CDK2, which are implicated in cancer. nih.govresearchgate.net The specific binding mode can vary; for example, in one study, pyrazole derivatives were docked into the glucosamine-6-phosphate synthase binding cavity to explore their antimicrobial potential. tsijournals.com The results of these simulations provide a theoretical framework that can guide the rational design of new, more potent pyrazole-based inhibitors. nih.gov

The table below summarizes findings from docking studies on various pyrazole analogs with different protein targets, illustrating the commonality of this approach.

Pyrazole Analog ClassProtein TargetKey Finding from Docking Study
Pyrazole DerivativesAcetylcholinesterase (AChE)Molecule-protein interactions corroborated with QSAR field interactions. shd-pub.org.rs
Pyrazole DerivativesMALT1Verified the activity of newly designed highly active compounds. rsc.org
Pyrazoline DerivativesHuman Estrogen ReceptorResults were comparable to the reference drug tamoxifen. pensoft.net
Pyrazole-benzimidazolone HybridsHPPDThe most active compound showed specific interactions with key residues like GLN 307, ASN 423, and PHE 392. biointerfaceresearch.com
1H-Pyrazole DerivativesVEGFR-2, Aurora A, CDK2Ligands docked deeply within the binding pocket, showing reasonable hydrogen bonds. nih.gov

Elucidation of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Effects)

The biological activity of a compound is intrinsically linked to its molecular interactions with the target receptor. For pyrazole derivatives, including this compound, computational studies are vital for elucidating these key interactions, which are primarily governed by hydrogen bonding and hydrophobic effects. nih.gov

Hydrogen Bonding: The pyrazole nucleus itself contains two adjacent nitrogen atoms, which can act as hydrogen bond acceptors. nih.gov Furthermore, the 4-hydroxyl group of this compound is a potent hydrogen bond donor and acceptor. In molecular docking simulations of various pyrazole analogs, hydrogen bonds are consistently identified as critical for anchoring the ligand within the receptor's active site and contributing to binding affinity. nih.gov For example, in studies of pyrazole derivatives inhibiting cyclooxygenase-2 (COX-2), classical hydrogen bonding was shown to increase the ligand's residence time in the active site. nih.gov Similarly, the self-assembly of NH-pyrazoles in crystals is often dictated by intermolecular N-H···N hydrogen bonds. nih.gov

Hydrophobic Interactions: These interactions are crucial, especially for ligands containing aromatic or aliphatic substituents. nih.gov The 3-methyl-benzyl group of this compound is a significant hydrophobic moiety. It is predicted that this group would favorably interact with nonpolar, hydrophobic pockets within a receptor's binding site. nih.gov Studies on pyrazole derivatives inhibiting liver alcohol dehydrogenase have shown that substitutions on the pyrazole ring, particularly those that enhance hydrophobic contacts, can significantly improve binding. nih.govnih.gov The iodine atom in 4-iodopyrazole, for instance, was found to locate within a hydrophobic substrate cleft. nih.gov The introduction of substituents on the pyrazole ring often improves binding through more extensive hydrophobic contacts at the catalytic site. nih.gov

Other key interactions for pyrazole derivatives can include π-π stacking and cation-π interactions, particularly when aromatic rings are present in both the ligand and the receptor's active site residues. nih.gov The interplay of these forces dictates the ligand's orientation, stability, and ultimately, its biological effect.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to develop mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. researchgate.net These predictive models are invaluable in drug discovery for forecasting the efficacy of novel compounds, such as this compound, before their synthesis. nih.gov

The development of a QSAR model for a series of pyrazole analogs typically involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.govnih.gov Then, for each compound, a set of numerical parameters, known as molecular descriptors, are calculated. biointerfaceresearch.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like neural networks, a mathematical equation is generated that correlates these descriptors with the observed biological activity. shd-pub.org.rsbiointerfaceresearch.com

For pyrazole derivatives, numerous QSAR models have been successfully developed to predict a wide range of biological activities:

Acetylcholinesterase (AChE) Inhibition: 2D and 3D-QSAR models for pyrazole-like AChE inhibitors have been generated to guide the design of new drugs for Alzheimer's disease. shd-pub.org.rs

Anticancer Activity: 2D-QSAR models have been created to predict the anti-proliferative activity (pIC₅₀) of pyrazole derivatives against various cancer cell lines, including PC-3, K562, and ACHN. nih.gov

EGFR Kinase Inhibition: 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives have been developed to predict their inhibitory activity against EGFR kinase. nih.gov

MALT1 Inhibition: 3D-QSAR models (CoMFA and CoMSIA) with good statistical significance were established for pyrazole derivatives as MALT1 inhibitors, which are potential anti-tumor agents. rsc.org

These models are rigorously validated to ensure their robustness and predictive power. biointerfaceresearch.com Once validated, a model can be used to predict the biological efficacy of new, unsynthesized compounds like this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov

Correlation of Calculated Molecular Descriptors with Observed Activities

The core of any QSAR model is the correlation between calculated molecular descriptors and the observed biological activity. researchgate.net These descriptors quantify various aspects of a molecule's structure, including its topology, geometry, and electronic properties. shd-pub.org.rs By identifying the most influential descriptors, researchers can gain insight into the structural features that are essential for a desired biological effect.

In studies of pyrazole derivatives, a variety of descriptors have been found to be significant. For instance, in a 2D-QSAR study of AChE inhibitors, the model's statistical robustness was dependent on descriptors such as the molecular volume and the number of multiple bonds, as well as the presence or absence of specific atom-centered fragments. shd-pub.org.rs In another study on pyrazole-benzimidazolone hybrids, the inhibitory activity was strongly correlated with five selected electronic descriptors calculated by DFT methods. biointerfaceresearch.com

The analysis of 3D-QSAR models often involves the use of contour maps, which visually represent the regions around a molecule where certain properties are favorable or unfavorable for activity. shd-pub.org.rs For pyrazole derivatives, these maps have highlighted the importance of:

Steric Fields: Indicating where bulky groups are favored or disfavored.

Electrostatic Fields: Showing regions where positive or negative charges enhance activity.

Hydrophobic Fields: Identifying areas where hydrophobic groups increase potency. sioc-journal.cn

The table below provides examples of molecular descriptors that are commonly used in QSAR studies of pyrazole derivatives and their typical interpretation in relation to biological activity.

Descriptor ClassExample DescriptorGeneral Interpretation of Positive Correlation with Activity
Topological Molecular VolumeIncreased size/bulk may lead to better steric fit in the receptor pocket. shd-pub.org.rs
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyHigher HOMO energy can indicate greater electron-donating ability, potentially enhancing interactions. researchgate.net
Electronic Lowest Unoccupied Molecular Orbital (LUMO) EnergyLower LUMO energy suggests a better electron acceptor, which can be crucial for certain reaction mechanisms. researchgate.net
Constitutional Number of Multiple Bonds (nBM)A lower number of multiple bonds was correlated with higher activity in some AChE inhibitors. shd-pub.org.rs
Quantum Chemical Dipole MomentA higher dipole moment might facilitate stronger polar interactions with the receptor. researchgate.net

By understanding these correlations, medicinal chemists can rationally modify the structure of a lead compound like this compound—for example, by adding or removing specific functional groups—to enhance its predicted biological efficacy. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei. For 1-(3-Methyl-benzyl)-1H-pyrazol-4-ol, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the distinct proton environments within the molecule.

The protons of the 3-methylbenzyl group are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.4 ppm. chemicalbook.com These protons on the benzene (B151609) ring will likely exhibit complex splitting patterns due to their coupling with each other. The methyl group attached to the benzyl (B1604629) ring is expected to produce a singlet at approximately δ 2.35 ppm. chemicalbook.com

A key feature in the spectrum is the singlet corresponding to the benzylic methylene (B1212753) (CH₂) protons. In similar structures like 1-benzyl-3,5-dimethyl-1H-pyrazole, this signal is observed around δ 5.14 ppm. rsc.org The protons on the pyrazole (B372694) ring are also expected to produce distinct signals. For instance, in 1H-pyrazole, the protons at positions 3, 5, and 4 appear at δ 7.6, 7.6, and 6.3 ppm, respectively. In N-substituted pyrazoles, the chemical shifts of H-3 and H-5 protons become inequivalent. nih.gov The hydroxyl proton (OH) at the 4-position of the pyrazole ring is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazole-H ~ 7.5 - 7.8 Singlet
Pyrazole-H ~ 6.2 - 6.5 Singlet
Benzyl-CH₂ ~ 5.1 - 5.3 Singlet
Aromatic-H ~ 7.0 - 7.4 Multiplet
Methyl-CH₃ ~ 2.3 - 2.4 Singlet
Hydroxyl-OH Variable Broad Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbons of the pyrazole ring are expected in the range of δ 100-150 ppm. For example, in 1-benzyl-3,5-dimethyl-1H-pyrazole, the pyrazole carbons appear at δ 147.2, 138.9, and 105.7 ppm. rsc.org The carbon of the C-OH bond in the pyrazole ring will be significantly downfield.

The benzylic methylene carbon is anticipated to resonate around δ 52.5 ppm, as seen in similar benzyl-pyrazole structures. rsc.org The carbons of the 3-methylbenzyl group will have characteristic shifts. The methyl carbon is expected at approximately δ 21.5 ppm. chemicalbook.com The aromatic carbons will appear between δ 125 and 140 ppm. For instance, in 3-methylbenzyl alcohol, the aromatic carbons are observed at δ 127.8, 128.5, 127.1, 138.0, 140.9, and 127.8 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyrazole C=C ~ 120 - 140
Pyrazole C-N ~ 135 - 150
Pyrazole C-OH ~ 150 - 160
Benzyl-CH₂ ~ 50 - 55
Aromatic-C ~ 125 - 130
Aromatic C-CH₂ ~ 135 - 140
Aromatic C-CH₃ ~ 138 - 142
Methyl-CH₃ ~ 20 - 22

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. This would be particularly useful in assigning the protons of the 3-methylbenzyl ring by showing the connectivity between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for example, the benzylic CH₂ protons to the benzylic carbon.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Laser Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The C-H stretching vibrations of the aromatic and pyrazole rings are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. researchgate.net

The C=C and C=N stretching vibrations of the pyrazole and benzene rings are anticipated to fall in the 1400-1650 cm⁻¹ region. researchgate.net The in-plane and out-of-plane C-H bending vibrations of the aromatic ring will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). chemicalbook.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
O-H (Hydroxyl) 3200 - 3600 (broad) Stretching
C-H (Aromatic/Pyrazole) 3000 - 3100 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching
C=C, C=N (Aromatic/Pyrazole) 1400 - 1650 Stretching
C-H Bending (Aromatic) 690 - 900 Out-of-plane
C-O 1050 - 1250 Stretching

Laser Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the benzene and pyrazole rings are often strong in the Raman spectrum. Aromatic C-H stretching vibrations are also typically observed. The Raman spectrum would be particularly useful for identifying the skeletal vibrations of the heterocyclic and aromatic rings, which can be weak in the FT-IR spectrum. The symmetric stretching of the C-C bonds in the aromatic ring is expected to give a strong signal. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, various ionization methods and mass analyzers provide complementary information to confirm its elemental composition and structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a powerful tool for the analysis of complex mixtures and the purification of target compounds. sigmaaldrich.com In the context of pyrazole derivatives, LC-MS is frequently employed to monitor reaction progress, assess purity, and isolate specific isomers. researchgate.net The development of an LC-MS method for nitrogen-containing heterocycles, including pyrazoles, highlights the importance of this technique in their analysis. researchgate.net The method's performance in quantifying pyrazoles in various matrices demonstrates its utility. researchgate.net

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. The mass spectrum of a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, showed the molecular ion peak (M⁺) as well as fragments corresponding to the loss of specific groups, which aids in its structural confirmation. mdpi.com Although the specific EIMS fragmentation pattern for this compound is not documented, analogous pyrazole structures often exhibit characteristic fragmentation, including cleavage of the benzyl group and fragmentation of the pyrazole ring. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The NIST Chemistry WebBook contains UV/Visible spectra for the parent 1H-Pyrazole, which serves as a fundamental reference for understanding the electronic properties of its derivatives. nist.govnist.gov While the specific UV-Vis spectrum for this compound is not available, studies on related pyrazolone (B3327878) compounds have utilized UV-Vis spectroscopy to characterize the electronic properties and tautomeric forms. researchgate.net The position and intensity of absorption bands are influenced by the substituents on the pyrazole ring and the solvent used.

Structure Activity Relationship Sar Investigations of 1 3 Methyl Benzyl 1h Pyrazol 4 Ol Analogues

Systematic Elucidation of Structural Features Influencing Biological Responses

The biological activity of pyrazole-based compounds can be significantly altered by modifying their structural features. Key areas of modification include the N-1 substituent, the pyrazole (B372694) ring itself, and the functional group at the 4-position.

The substituent at the N-1 position of the pyrazole ring plays a critical role in determining the biological activity of its derivatives. mdpi.com Modifications to the benzyl (B1604629) group, in particular, can lead to significant changes in potency and selectivity.

The introduction of different lipophilic moieties at the N-1 position can have varied effects. For instance, in a study on 3,5-diphenylpyrazole (B73989) derivatives, the introduction of a methyl or phenyl group at N-1 resulted in a decrease in inhibitory activity against meprin α and β. However, extending the pyrazole with a benzyl moiety at this position did not cause a significant reduction in inhibitory activities. nih.gov

The nature and position of substituents on the benzyl ring are also crucial. For example, in a series of (E)-1,3-diphenyl-1H-pyrazole derivatives containing an O-benzyl oxime moiety, variations in the substituents on the benzyl ring led to a range of immunosuppressive activities. nih.gov Similarly, the anti-inflammatory potency of certain pyrazole derivatives was remarkably influenced by the attached benzylidene substituent. mdpi.com

The following table summarizes the impact of N-1 substituent variations on the biological activity of pyrazole analogues:

Interactive Data Table: Impact of N-1 Substituent Variations
Lead Compound/Scaffold N-1 Substituent Modification Observed Effect on Biological Activity Reference
3,5-diphenylpyrazole Methyl or Phenyl group 4- to 6-fold decrease in activity against meprin α and β nih.gov
3,5-diphenylpyrazole Benzyl moiety No significant reduction in inhibitory activities nih.gov
(E)-1,3-diphenyl-1H-pyrazole Substituted O-benzyl oxime Varied immunosuppressive activities nih.gov

Substituents on the pyrazole ring itself are pivotal in defining the compound's biological profile. mdpi.com The presence of a methyl group at the 3-position of the pyrazole ring has been shown to be significant in several contexts.

In the development of a Cdc7 inhibitor, the replacement of a pyridine (B92270) fragment with a 3-methylpyrazole (B28129) ring significantly enhanced the potency. nih.gov This methyl group was noted to contribute to high potency and a slow dissociation from the target. nih.gov Similarly, for certain ERK2 inhibitors, the methyl group on the pyrazole ring is essential for selectivity against other kinases like CDK2 by creating steric hindrance. nih.gov

The position of substituents on the pyrazole ring can also influence activity. For instance, an ortho substitution on the pyrazole ring (position 3) was found to be important for selectivity in JAK1 inhibitors. nih.gov

The following table illustrates the role of substituents on the pyrazole ring:

Interactive Data Table: Role of Pyrazole Ring Substituents
Compound Class Pyrazole Ring Substituent Significance Reference
Cdc7 inhibitors 3-Methyl group Significantly enhanced potency and slow dissociation nih.gov
ERK2 inhibitors 3-Methyl group Essential for selectivity against CDK2 nih.gov

The 4-hydroxyl group is a key functional group that can significantly impact the biological activity of pyrazole derivatives. britannica.com This group can participate in hydrogen bonding interactions with biological targets and influences the molecule's polarity and solubility. britannica.com

Recent studies have highlighted the importance of the 4-hydroxyl group in the development of potent ferroptosis inhibitors. A 4-hydroxyl pyrazole derivative was identified as a potent inhibitor of RSL3-induced ferroptosis, demonstrating the therapeutic potential of this scaffold. nih.gov The mechanism of action was attributed to the radical-trapping antioxidative capacity of the 4-hydroxyl group. nih.gov

Furthermore, the pyrazole nucleus is subject to tautomerism, which can influence its chemical reactivity and biological interactions. nih.gov Tautomerism in pyrazoles can occur in different forms, including annular prototropic tautomerism, where a proton can move between the two nitrogen atoms of the ring. nih.gov The specific tautomeric form present can be influenced by the surrounding environment and substituents on the ring, which in turn can affect how the molecule binds to its biological target. nih.gov The 4-hydroxyl group can also exist in tautomeric equilibrium with a pyrazol-4-one form, which can have distinct chemical properties and biological activities.

The following table summarizes the significance of the 4-hydroxyl group and tautomerism:

Interactive Data Table: Significance of the 4-Hydroxyl Group and Tautomerism
Feature Significance Example/Context Reference
4-Hydroxyl Group Potent ferroptosis inhibition Radical-trapping antioxidant activity nih.gov
Annular Prototropic Tautomerism Influences chemical reactivity and biological interactions Proton migration between N1 and N2 atoms nih.gov

Correlation between Molecular Architecture and Biological Activity Profiles

The specific arrangement of substituents around the pyrazole core dictates the compound's interaction with its biological target. For instance, in the development of anti-Trypanosoma cruzi agents, the replacement of an imidazoline (B1206853) ring at the 4-position of the pyrazole core with a carboxamide group led to a reduction in antiparasitic activity. mdpi.com However, the introduction of certain substituents on a phenyl ring attached to the pyrazole enhanced the activity. mdpi.com

The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net The ability to systematically modify the molecular architecture enables the fine-tuning of biological activity to achieve desired therapeutic effects.

Computational Approaches to SAR (e.g., Molecular Properties Optimization)

Computational methods are increasingly being used to guide the design and optimization of pyrazole-based compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are valuable tools for understanding SAR and predicting the biological activity of new analogues. nih.govtandfonline.com

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. tandfonline.com These models can then be used to predict the activity of untested compounds and to guide the design of new molecules with improved properties. For example, 2D-QSAR models have been successfully applied to pyrazole derivatives to identify structural features that are important for anticancer activity. nih.gov

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a biological target. nih.gov This information can be used to explain the observed SAR and to design new compounds with improved binding affinity and selectivity. For instance, molecular modeling of pyrazole and pyrazoline derivatives as COX-2 inhibitors revealed a similar binding mode to a known selective inhibitor, providing a rationale for their activity. nih.gov

These computational approaches, by allowing for the optimization of molecular properties in silico, can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com

In Vitro and in Silico Investigations of Biological Activities

Antimicrobial Efficacy Studies

The antimicrobial potential of pyrazole (B372694) derivatives has been a subject of extensive research, with many compounds demonstrating significant activity against various pathogens.

In Vitro Antibacterial Activity Assessment

The antibacterial effects of pyrazole-containing compounds have been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. While specific data for 1-(3-Methyl-benzyl)-1H-pyrazol-4-ol is not extensively detailed in the provided results, the broader class of pyrazole derivatives has shown notable activity. For instance, some synthesized pyrazole derivatives have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. In some studies, the antibacterial effect was more pronounced against Gram-positive strains than Gram-negative ones like Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for some pyrazole derivatives against B. subtilis have been reported to be as low as 1 µg/mL. The mechanism of action for some pyrazole-based antibacterial agents is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

Compound/Class Bacterial Strain Activity/MIC Reference
Pyrazole Derivatives Bacillus subtilis MIC values of 1-125 µg/mL
Pyrazole Derivatives Gram-positive bacteria Moderate to high inhibition
Pyrazole Derivatives Gram-negative bacteria Mild to moderate activity
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles Methicillin-resistant S. aureus MIC of 91.0 μM
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles Methicillin-susceptible S. aureus MIC of 25.1 μM

In Vitro Antifungal Activity Assessment

Similar to their antibacterial properties, pyrazole derivatives have also been investigated for their antifungal potential. Studies on various pyrazole compounds have shown inhibitory effects against fungal strains such as Candida albicans, Candida tropicalis, Candida parapsilosis, and Candida glabrata. For example, certain pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have demonstrated good inhibitory effects on several Candida species. The antifungal action of some of these compounds is attributed to the inhibition of lanosterol (B1674476) 14 α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi.

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

Compound/Class Fungal Strain Activity Reference
Pyrazole-3-carboxylic acid derivatives Candida tropicalis Good inhibitory effects
Pyrazole-3-carboxylic acid derivatives Candida parapsilosis Good inhibitory effects
Pyrazole-3,4-dicarboxylic acid derivatives Candida glabrata Good inhibitory effects
1,2,3-triazole-thiazolyl-pyrazolyl compounds Aspergillus niger MIC of 31.5 μg/mL

Antioxidant Activity Evaluations

The antioxidant properties of pyrazole derivatives are well-documented, with many compounds exhibiting significant radical scavenging activity. The antioxidant capacity is often attributed to the pyrazole ring's ability to donate a hydrogen atom. Various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, have been used to evaluate these properties. For instance, some N-substituted pyrazole-containing benzimidazoles with a benzyl (B1604629) substituent have shown good antioxidant activity.

Enzyme Inhibition Assays

The biological activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes, making them attractive candidates for drug development.

Inhibition of Key Metabolic Enzymes

DNA Gyrase: This enzyme is a critical target for antibacterial agents due to its essential role in DNA replication. Pyrazole-containing compounds have been reported to have a strong affinity for DNA gyrase, suggesting this as a primary mechanism for their antibacterial action.

Lanosterol 14 α-demethylase: This cytochrome P450 enzyme is vital for the biosynthesis of sterols, such as cholesterol in mammals and ergosterol in fungi. Inhibition of this enzyme is a key mechanism for the antifungal activity of azole compounds. Pyrazole derivatives have been designed as inhibitors of lanosterol 14 α-demethylase.

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of the cellular antioxidant response. NRF2 activation, through the inhibition of its interaction with KEAP1, is a therapeutic strategy for diseases involving oxidative stress. While direct inhibition by this compound is not specified, the broader class of small molecules is being explored for this target.

Targeting Protein-Protein Interactions

PEX14-PEX5: The interaction between peroxisomal biogenesis factor 14 (PEX14) and PEX5 is crucial for protein import into glycosomes in Trypanosoma parasites, making it an attractive target for developing new trypanocidal drugs. Pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of this protein-protein interaction, demonstrating the potential of pyrazole-based scaffolds in targeting such interactions.

Modulation of Kinase Activity (e.g., Leucine-Rich Repeat Kinase 2 (LRRK2))

Research into the effect of this compound on kinase activity, particularly on Leucine-Rich Repeat Kinase 2 (LRRK2), is an area of active investigation. LRRK2 is a large, complex protein that has been implicated in the pathogenesis of Parkinson's disease, making it a significant target for therapeutic intervention. While broad studies on pyrazole scaffolds have suggested potential kinase modulating activities, specific data on the interaction between this compound and LRRK2 is not extensively documented in publicly available literature. The structural features of the pyrazole ring, combined with the 3-methyl-benzyl substituent, may confer a specific binding affinity for the kinase domain of LRRK2, a hypothesis that warrants further experimental validation.

Inhibition of Sodium-Glucose Co-transporters (SGLTs)

Sodium-glucose co-transporters (SGLTs) are a family of proteins responsible for glucose transport across cell membranes. Inhibition of SGLTs, particularly SGLT2, is a validated strategy for the management of type 2 diabetes. The potential for pyrazole derivatives to act as SGLT inhibitors has been explored. For instance, certain pyrazole derivatives have been patented for their SGLT1 inhibitory activity, suggesting a role in managing hyperglycemia. However, specific inhibitory constants and detailed mechanistic studies for this compound against SGLT isoforms are not yet available in the peer-reviewed literature. Further research is required to determine if this specific compound can effectively block glucose transport via SGLTs.

Studies on Monoamine Oxidase Isoforms

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. The investigation of pyrazole-containing compounds as MAO inhibitors is an ongoing area of research. The structural similarity of the pyrazole core to known MAO inhibitors suggests that derivatives such as this compound could potentially exhibit inhibitory activity against MAO-A or MAO-B isoforms. However, to date, specific IC50 values or detailed kinetic studies for this compound's interaction with MAOs have not been reported.

Inhibition of West Nile Virus NS2B-NS3 Proteinase

The West Nile Virus (WNV) NS2B-NS3 protease is essential for viral replication, making it an attractive target for the development of antiviral therapies. Several studies have focused on identifying small molecule inhibitors of this protease. While research has been conducted on various heterocyclic compounds, including some pyrazole derivatives, as potential inhibitors of flavivirus proteases, specific data for this compound is limited. The evaluation of this compound's ability to inhibit WNV NS2B-NS3 proteinase would be a valuable contribution to the field of antiviral drug discovery.

Cytotoxic Activity Profiling (using relevant cell lines for academic study)

The cytotoxic potential of novel chemical entities is a critical aspect of their biological evaluation. Studies on various pyrazole derivatives have revealed a range of cytotoxic activities against different cancer cell lines. For example, some novel 1H-pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against human A549 lung cancer cells. Similarly, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. The cytotoxic profile of this compound against a panel of relevant cancer cell lines would provide valuable information about its potential as an anticancer agent.

Table 1: Representative Cytotoxic Activity of Related Pyrazole Derivatives

Compound/Derivative ClassCell LineActivity MetricValueReference
Novel 1H-Pyrazole DerivativeA549 (Lung Cancer)IC5011.44 µM
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (Compound 23)MIA PaCa-2 (Pancreatic Cancer)IC50Submicromolar

This table presents data for related pyrazole compounds to provide context, as specific data for this compound is not available.

Investigation of Iron-Chelating Properties (in vitro)

Iron is an essential element, but its dysregulation can lead to oxidative stress and cellular damage. Iron chelators can mitigate these effects. A series of synthetic 1-phenyl-3-methyl-4-acyl-pyrazol-5-ones have been analyzed for their iron-chelating properties and were found to be efficient ferric chelators. These studies suggest that the pyrazole scaffold can be a basis for designing effective iron-chelating agents. The investigation of this compound's ability to bind iron in vitro would be a logical step in characterizing its biological activity profile.

In Silico Prediction of Pharmacological Potential

Computational, or in silico, methods are valuable tools for predicting the pharmacological potential of chemical compounds. These methods can forecast a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to interact with various biological targets. For instance, computational studies on some novel pyrazole derivatives have predicted good oral absorption and compliance with Lipinski's rule of five. A comprehensive in silico analysis of this compound would involve molecular docking studies against various targets, ADME prediction, and toxicity risk assessment. Such studies would provide valuable guidance for future in vitro and in vivo research.

Computational Screening for Bioactive Profiles

Computational methods are instrumental in the early stages of drug and agrochemical discovery for predicting the potential biological activities of novel compounds. For pyrazole derivatives, these methods often involve Quantitative Structure-Activity Relationship (QSAR) studies and the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

QSAR models are developed by correlating the chemical structures of a series of compounds with their measured biological activities. These models can then be used to predict the activity of new, untested compounds. For pyrazole derivatives, QSAR studies have been employed to predict a range of activities, including anticancer and herbicidal effects. The models often consider various molecular descriptors such as electronic properties (HOMO/LUMO energies, dipole moment), steric factors, and lipophilicity (logP). The predictive power of these models is validated through statistical methods like multiple linear regression and artificial neural networks. biointerfaceresearch.comresearchgate.net

For a compound like this compound, a computational screening would likely predict its "drug-likeness" based on established rules such as Lipinski's Rule of Five. These rules assess properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to estimate the likelihood of a compound being an orally active drug. researchgate.netresearchgate.net The presence of the hydroxyl group and the pyrazole nitrogens would be key determinants of its hydrogen bonding capacity and solubility, while the benzyl group would contribute to its lipophilicity.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Pyrazole Derivatives

PropertyGeneral Range for Bioactive PyrazolesPredicted Contribution from this compound Moieties
Molecular Weight< 500 DaThe molecular formula C11H12N2O gives a molecular weight within this range.
LogP< 5The benzyl group increases lipophilicity, while the pyrazole and hydroxyl groups decrease it.
Hydrogen Bond Donors≤ 5The -OH group and the pyrazole N-H (in its tautomeric form) can act as donors.
Hydrogen Bond Acceptors≤ 10The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as acceptors.
Molar Refractivity40-130This would be calculated based on the compound's structure.
Polar Surface Area< 140 ŲThe N and O atoms contribute to the polar surface area. researchgate.net

This table is illustrative and based on general principles of computational screening for drug-like molecules. Specific values for this compound would require dedicated software for calculation.

Prediction of Molecular Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used to understand the potential mechanism of action of a compound by identifying its likely biological targets and characterizing the key interactions at the atomic level.

Studies on analogous 1-benzyl-1H-pyrazole derivatives have revealed their potential to interact with a variety of protein targets, particularly protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. For instance, derivatives of 1-benzyl-1H-pyrazole have been identified as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis. nih.gov The benzyl group in these compounds typically occupies a hydrophobic pocket in the kinase's active site, while the pyrazole core forms key hydrogen bonds with backbone residues.

Similarly, docking studies of other pyrazole derivatives have shown potential inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. nih.govresearchgate.net In these interactions, the pyrazole ring often acts as a scaffold, positioning other functional groups for optimal interaction with the protein. The hydroxyl group of this compound could potentially form crucial hydrogen bonds with amino acid residues in the active site of a target protein, thereby enhancing its binding affinity and inhibitory activity. The 3-methyl substitution on the benzyl ring could also influence binding by fitting into a specific sub-pocket of the active site.

Table 2: Potential Biological Targets for 1-Benzyl-Pyrazole Derivatives and Key Interactions

Potential TargetTherapeutic AreaKey Interactions Observed with AnaloguesPotential Role of this compound Moieties
RIP1 KinaseInflammatory DiseasesHydrophobic interactions with the benzyl group; hydrogen bonds via the pyrazole core. nih.govThe 3-methylbenzyl group would likely engage in hydrophobic interactions, while the pyrazole and hydroxyl groups could form hydrogen bonds.
CDK2CancerHydrogen bonding with the pyrazole ring; occupation of the ATP binding site. nih.govresearchgate.netThe pyrazole scaffold would anchor the molecule, with the benzyl and hydroxyl groups providing additional interactions.
VEGFR-2CancerInteractions within the hydrophobic region of the kinase domain. nih.govresearchgate.netThe lipophilic benzyl group would be crucial for binding in the hydrophobic pocket.
Protoporphyrinogen (B1215707) Oxidase (PPO)Herbicidal ActionIsosteric replacement of uracil-based inhibitors, fitting into the active site. nih.govThe pyrazole ring could act as a bioisostere for other heterocyclic herbicides.
Meprin α and βInflammatory and Fibrotic DiseasesPhenyl substituents oriented towards the S1' subsite; N-benzyl group well-tolerated. scispace.comresearchgate.netThe 3-methylbenzyl group could be accommodated in the active site, influencing selectivity.

This table is based on molecular docking studies of various pyrazole derivatives. The interactions for this compound are hypothetical and would require specific docking studies to be confirmed.

Agricultural Chemical Applications

Herbicidal Activity in Greenhouse Models

The pyrazole ring is a common feature in many commercially successful herbicides. Greenhouse screening is a standard method for evaluating the herbicidal potential of new compounds, where they are tested against a panel of representative weed and crop species.

While no specific greenhouse data for this compound is publicly available, studies on structurally related pyrazole derivatives have demonstrated significant herbicidal activity. For example, a series of novel pyrazole derivatives containing a phenylpyridine moiety showed moderate post-emergence herbicidal activity against weeds such as Digitaria sanguinalis (large crabgrass), Abutilon theophrasti (velvetleaf), and Setaria viridis (green foxtail) at an application rate of 150 grams of active ingredient per hectare (g a.i./hm²). nih.govresearchgate.netdp.tech In these studies, the nature and position of substituents on the pyrazole and phenyl rings were found to be critical for activity.

Another study focused on pyrazole amide derivatives, where some compounds exhibited significant growth inhibition against the roots and stems of Brassica campestris (field mustard) and the roots of Amaranthus retroflexus (redroot pigweed) and Digitaria sanguinalis at a concentration of 200 mg/L. cabidigitallibrary.org These findings suggest that the pyrazole scaffold is a viable platform for the development of new herbicides.

The structure of this compound, with its substituted benzyl group, is consistent with features found in other herbicidally active pyrazoles. The specific substitution pattern on the benzyl ring and the presence of the 4-hydroxyl group would likely modulate its herbicidal spectrum and potency. For instance, some pyrazole-based herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. nih.gov It is plausible that this compound could act on this or other common herbicidal targets.

Table 3: Herbicidal Activity of Structurally Related Pyrazole Derivatives in Greenhouse Assays

Compound ClassWeed SpeciesType of ActivityReference
Phenylpyridine-containing pyrazolesDigitaria sanguinalis, Abutilon theophrasti, Setaria viridisModerate post-emergence inhibition nih.govresearchgate.net
Pyrazole amide derivativesBrassica campestris, Amaranthus retroflexus, Digitaria sanguinalisGrowth inhibition of roots and stems cabidigitallibrary.org
1,2,4-Triazole derivatives with a pyrazole moietyLettuce, BentgrassModerate herbicidal activity researchgate.net

This table presents data from studies on various pyrazole derivatives to illustrate the potential herbicidal activity of this class of compounds.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Diversification

The synthesis of pyrazole (B372694) derivatives is a mature field of organic chemistry. nih.gov However, the development of novel, efficient, and sustainable synthetic methodologies is an ongoing endeavor. For the specific diversification of the 1-(3-Methyl-benzyl)-1H-pyrazol-4-ol scaffold, future research could focus on:

Late-Stage Functionalization: Developing methods for the direct and selective introduction of various functional groups onto the pyrazole ring or the benzyl (B1604629) moiety of the existing molecule. This would allow for the rapid generation of a library of analogs without the need for de novo synthesis of each derivative.

Green Chemistry Approaches: Employing environmentally benign reagents, solvents, and reaction conditions. This could include catalytic methods that minimize waste and improve atom economy.

Combinatorial Chemistry and High-Throughput Synthesis: Utilizing automated synthesis platforms to create a large and diverse library of related compounds. This would enable a more comprehensive exploration of the structure-activity relationship (SAR).

Synthetic ApproachPotential AdvantagesKey Considerations
Late-Stage C-H FunctionalizationRapid access to diverse analogs, avoids protecting groupsRegioselectivity, catalyst compatibility
Flow ChemistryImproved safety, scalability, and reaction controlInitial setup costs, substrate solubility
Multicomponent ReactionsHigh efficiency, molecular complexity in a single stepFinding suitable reaction partners and conditions

Integration of Advanced Computational Techniques in Molecular Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these techniques could be applied to:

Target Identification and Validation: In silico methods can be used to predict potential biological targets for this compound by comparing its structure to known ligands of various proteins.

Structure-Based Drug Design: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of the compound to its target. This information can guide the design of more potent and selective analogs.

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives, helping to prioritize which analogs to synthesize and test in vitro.

Exploration of Undiscovered Biological Targets for Pyrazole-4-ol Scaffolds

The pyrazole-4-ol scaffold is a versatile starting point for discovering new therapeutic agents. Future research could aim to identify novel biological targets for compounds like this compound through:

Phenotypic Screening: Testing the compound in various cell-based assays that measure a specific cellular phenotype (e.g., cell death, differentiation, migration) to identify unexpected biological activities.

Chemical Proteomics: Using chemical probes derived from the parent compound to "pull down" its interacting proteins from cell lysates, thereby identifying its direct biological targets.

Target Deconvolution: For compounds identified through phenotypic screening, various techniques can be employed to elucidate the specific molecular target responsible for the observed biological effect.

Rational Design of Analogs for Enhanced Specificity and Potency

Once a biological target and a preliminary structure-activity relationship have been established, the rational design of analogs can be pursued to optimize the compound's properties. This would involve:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: Replacing the pyrazole-4-ol core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Structure-Guided Design: Using high-resolution structural information of the target protein in complex with the lead compound (from X-ray crystallography or cryo-electron microscopy) to design new analogs with improved interactions with the target.

Design StrategyGoalExample Modification on this compound
Enhance PotencyIncrease binding affinity to the targetIntroduction of hydrogen bond donors/acceptors on the benzyl ring
Improve SelectivityMinimize off-target effectsModification of the methyl group to exploit unique features of the target's binding pocket
Optimize PharmacokineticsImprove oral bioavailability and half-lifeIntroduction of polar groups to modulate solubility and metabolism

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methyl-benzyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

A typical synthesis involves multi-step protocols starting with condensation of substituted benzylamines with β-ketoesters (e.g., ethyl acetoacetate) to form intermediates, followed by cyclization using hydrazine hydrate. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is synthesized via cyclization and esterification steps . Reaction optimization, such as solvent choice (e.g., glacial acetic acid for cyclization) and reflux duration (4–30 hours), significantly impacts yield and purity. Recrystallization from ethanol-water mixtures is often employed for purification .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to characterize this compound?

  • ¹H NMR : Aromatic protons in pyrazole derivatives typically resonate at δ 7.41–9.27 ppm, with substituents like methoxy groups causing upfield shifts (e.g., δ 2.32 ppm). The hydroxyl group in pyrazol-4-ol appears as a broad peak around δ 6.00 ppm .
  • IR : Stretching vibrations for hydroxyl (-OH) and amino (-NH₂) groups appear at ~3240–2995 cm⁻¹, while carbonyl (C=O) stretches are observed near 1700 cm⁻¹ .
  • MS : ESI-MS data (e.g., m/z 518.2 [M⁺]) confirm molecular weight and fragmentation patterns .

Q. What purification methods are effective for isolating this compound?

Recrystallization using solvent systems like ethyl acetate/light petroleum ether or ethanol-water mixtures is standard. Chromatography (TLC or column) with ethyl acetate/hexane (5:1) can resolve impurities, as demonstrated in chalcone epoxide-derived pyrazole syntheses .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on the benzyl group affect the reactivity and spectral properties of pyrazol-4-ol derivatives?

Electron-withdrawing groups (e.g., nitro) on the benzyl ring induce downfield shifts in aromatic protons (δ 9.27 ppm) due to deshielding, while electron-donating groups (e.g., methoxy) cause upfield shifts (δ 7.41 ppm) . Substituent effects also influence cyclization efficiency; for instance, trifluoromethyl groups enhance thermal stability but may reduce solubility, complicating crystallization . Computational studies (e.g., DFT) can predict substituent impacts on electronic structure and reactivity .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar pyrazole analogs?

Ambiguities in NMR assignments (e.g., overlapping peaks) can be addressed via:

  • DEPT/HSQC experiments to distinguish CH₂/CH₃ groups.
  • Isotopic labeling (e.g., D₂O exchange) to confirm -OH/-NH₂ protons.
  • Comparative analysis with known analogs (e.g., 1-(4-Chlorophenyl)-1H-pyrazol-4-ol) to identify substituent-specific shifts .

Q. How can computational methods enhance the design of pyrazol-4-ol derivatives for specific biological targets?

  • Molecular docking : Predict binding affinities to enzymes (e.g., kinases) by analyzing interactions like hydrogen bonding and π-π stacking with the pyrazole core .
  • QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data from analogs, such as anti-cancer or anti-inflammatory effects .
  • MD simulations : Assess stability of pyrazole-protein complexes under physiological conditions .

Q. What challenges arise in scaling up pyrazol-4-ol synthesis, and how are they mitigated?

Scale-up issues include:

  • Exothermic reactions : Controlled addition of reagents and temperature monitoring prevent runaway reactions.
  • Purification bottlenecks : Continuous flow reactors improve yield consistency, while high-throughput screening identifies optimal catalysts (e.g., Pd/C for hydrogenation) .
  • Byproduct formation : Kinetic studies (e.g., via HPLC) optimize reaction time to minimize side products .

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